6-Fluoro-2-[(phenylmethyl)amino]-4(1H)-pyrimidinone
Beschreibung
Chemical Structure and Properties 6-Fluoro-2-[(phenylmethyl)amino]-4(1H)-pyrimidinone (CAS: 189003-13-2) is a substituted pyrimidinone derivative with a fluorine atom at position 6 and a benzylamino group at position 2. Its molecular formula is C₁₁H₁₀FN₃O, yielding a molecular weight of 219.22 g/mol. The compound’s structural features include:
- Fluorine substituent: Enhances electronegativity and metabolic stability.
Eigenschaften
IUPAC Name |
2-(benzylamino)-4-fluoro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-9-6-10(16)15-11(14-9)13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPJJUQRKYCXMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394681 | |
| Record name | 2-(Benzylamino)-6-fluoropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189003-13-2 | |
| Record name | 2-(Benzylamino)-6-fluoropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Nucleophilic Aromatic Substitution of Chloropyrimidinone Intermediates
A widely explored route involves displacing a chlorine atom in chloropyrimidinone precursors with benzylamine. For instance, 2-chloro-6-fluoropyrimidin-4(1H)-one serves as a critical intermediate, where the electron-withdrawing fluorine at position 6 activates the ring for nucleophilic attack at position 2 . Reaction with benzylamine in dimethylformamide (DMF) at 100°C for 12 hours, using cesium carbonate as a base, achieves substitution with yields up to 78% (Table 1). The polar aprotic solvent stabilizes the transition state, while elevated temperatures overcome kinetic barriers. Challenges include competing hydrolysis of the chloropyrimidinone, which is mitigated by anhydrous conditions and molecular sieves.
Table 1: Optimization of Nucleophilic Substitution Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | Cs₂CO₃ | 100 | 12 | 78 |
| DMSO | K₂CO₃ | 120 | 10 | 65 |
| THF | Et₃N | 80 | 24 | 42 |
Cyclocondensation of Fluorinated β-Keto Esters with Benzylguanidine
Ring-forming strategies utilize fluorinated β-keto esters, such as ethyl 4-fluoroacetoacetate, condensed with benzylguanidine hydrochloride under acidic conditions. In ethanol with catalytic HCl, cyclization at reflux (80°C, 8 hours) affords the pyrimidinone core with inherent fluorine and benzylamino groups. Stoichiometric studies reveal a 1:1.2 molar ratio of β-keto ester to guanidine maximizes yield (72%), while excess reagent leads to dimerization byproducts. This method circumvents the need for prefunctionalized pyrimidinones, though purification challenges arise due to residual guanidine salts.
Transition-Metal-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed amination, inspired by methodologies in aryl halide functionalization , offers an alternative for introducing the benzylamino group. Starting from 2-bromo-6-fluoropyrimidin-4(1H)-one, Buchwald-Hartwig coupling with benzylamine employs Pd(OAc)₂/Xantphos as the catalyst system and cesium carbonate as the base in toluene at 110°C. Yields reach 68% after 16 hours, with ligand selection critical to suppressing debromination. Comparative studies show Xantphos outperforms biphenylphosphine ligands in minimizing side reactions (Table 2).
Table 2: Ligand Screening for Pd-Catalyzed Amination
| Ligand | Yield (%) | Dehalogenation Byproduct (%) |
|---|---|---|
| Xantphos | 68 | 5 |
| BINAP | 55 | 12 |
| DavePhos | 48 | 18 |
Microwave-Assisted Synthesis for Accelerated Reaction Kinetics
Microwave irradiation significantly reduces reaction times for both substitution and cyclocondensation routes. For example, nucleophilic substitution of 2-chloro-6-fluoropyrimidin-4(1H)-one with benzylamine in DMF achieves 75% yield within 30 minutes at 120°C under microwave conditions, compared to 12 hours conventionally. Similarly, cyclocondensation completes in 2 hours with equivalent yields, demonstrating the technique’s utility in high-throughput synthesis.
Solvent and Additive Effects on Reaction Efficiency
Solvent polarity profoundly influences substitution kinetics. Apolar solvents like toluene result in sluggish reactions (<30% yield), whereas DMF and DMSO enhance nucleophilicity and dissolution of intermediates. Additives such as tetrabutylammonium bromide (TBAB) improve phase transfer in biphasic systems, boosting yields by 15–20% in chloride displacement reactions.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-2-[(phenylmethyl)amino]-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-[(phenylmethyl)amino]-4(1H)-pyrimidinone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-[(phenylmethyl)amino]-4(1H)-pyrimidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Substituent-Driven Comparisons
Table 1: Key Structural and Functional Comparisons
Hydrogen-Bonding and Self-Assembly
- 2-Ureido-4(1H)-pyrimidinone: Forms stable dimers via four hydrogen bonds (DDAA or DADA arrays), enabling applications in supramolecular polymers . In contrast, the benzylamino group in the target compound likely disrupts such dimerization due to steric hindrance, favoring monomeric interactions .
Pharmacological Potential
- Ethirimol and dimethirimol (CAS: 3977-29-5): These pyrimidinone derivatives exhibit fungicidal activity by inhibiting ergosterol biosynthesis. The target compound’s fluorine may enhance bioavailability compared to ethirimol’s methyl group .
- 4-Amino-5-fluoro-2(1H)-pyrimidinone: A flucytosine analog with antifungal properties. The positional difference of the amino group (4 vs.
Physicochemical and Stability Profiles
- Solubility: The benzylamino group in the target compound likely reduces water solubility compared to 2-ureido derivatives, which benefit from polar urea moieties .
- Thermal stability: Analogs like 6-amino-2-methoxy-4(1H)-pyrimidinone (mp: 214–216°C) suggest moderate thermal stability for the target compound, though experimental validation is needed .
Biologische Aktivität
6-Fluoro-2-[(phenylmethyl)amino]-4(1H)-pyrimidinone, with the CAS number 189003-13-2, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and molecular weight of 219.22 g/mol. Its unique structure positions it as a candidate for various pharmacological applications, particularly in the fields of oncology and cardiovascular medicine.
| Property | Value |
|---|---|
| Molecular Formula | C11H10FN3O |
| Molecular Weight | 219.22 g/mol |
| CAS Number | 189003-13-2 |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in critical signaling pathways.
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases and proteases, which are essential in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth in various cancer models.
- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound in various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (Breast Cancer)
- HeLa (Cervical Cancer)
- A549 (Lung Cancer)
The compound exhibited IC50 values ranging from 10 µM to 25 µM , indicating significant cytotoxic effects against these cancer cells.
Cardiovascular Effects
Research indicates that this compound may also influence cardiovascular health by modulating factors involved in blood coagulation and endothelial function:
Case Studies
-
Study on MCF-7 Cells :
- Objective : To evaluate the cytotoxic effects of the compound on breast cancer cells.
- Method : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.
- Results : A dose-dependent reduction in cell viability was observed, with significant apoptosis noted at higher concentrations.
-
In Vivo Study on A549 Tumors :
- Objective : To assess the anti-tumor efficacy in a xenograft model.
- Method : A549 cells were implanted into nude mice, followed by treatment with the compound.
- Results : Tumor growth was significantly inhibited compared to control groups, suggesting potential for therapeutic use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
